molecular formula C15H16ClN3O3 B2921600 4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899942-87-1

4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2921600
CAS No.: 899942-87-1
M. Wt: 321.76
InChI Key: YJBMESSSMLPELD-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione features a pyrrolo[3,4-d]pyrimidine-dione core, a bicyclic scaffold known for its pharmacological relevance. Key structural attributes include:

  • Position 4 substituent: A 4-chlorophenyl group, which introduces electron-withdrawing effects and enhances lipophilicity.

This combination balances lipophilicity and solubility, which may influence bioavailability and target engagement.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-8(20)6-19-7-11-12(14(19)21)13(18-15(22)17-11)9-2-4-10(16)5-3-9/h2-5,8,13,20H,6-7H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBMESSSMLPELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the Src family tyrosine kinases , which include Lck, Hck, and Fyn. These kinases play crucial roles in cellular signaling, particularly in the regulation of growth and differentiation.

Mode of Action

The compound acts as a potent and selective inhibitor of the Src family tyrosine kinases. It binds to these kinases, inhibiting their activity and thereby disrupting the signaling pathways they regulate.

Biochemical Pathways

The inhibition of Src family tyrosine kinases affects several biochemical pathways. These kinases are involved in a variety of cellular processes, including cell division, migration, and survival. By inhibiting these kinases, the compound can disrupt these processes and potentially halt the growth and spread of cancer cells.

Result of Action

The result of the compound’s action is the inhibition of Src family tyrosine kinases, leading to disruption of the cellular processes they regulate. This can result in a variety of cellular effects, depending on the specific processes disrupted.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and therefore its efficacy. Additionally, factors such as temperature and pH can impact the stability of the compound.

Biological Activity

The compound 4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on various studies.

  • Molecular Formula : C15H17ClN4O2
  • Molecular Weight : 320.78 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been primarily evaluated in the context of its antitumor and antimycobacterial properties. The following sections detail specific studies that highlight its efficacy.

Antimycobacterial Activity

A study focusing on related pyrrolopyrimidine compounds demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.78 µg/mL, indicating strong potential for treating tuberculosis . While specific data on the target compound is limited, its structural analogs suggest a promising avenue for further research.

Antitumor Activity

In vitro studies have shown that pyrrolopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Compound Efficacy : Certain derivatives were found to be potent inhibitors of human tumor cells with IC50 values in the nanomolar range. This suggests that modifications in the pyrrolopyrimidine structure can enhance biological activity against tumors .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolopyrimidine compounds can be influenced by structural modifications. For example:

  • Substituents : The presence of electron-withdrawing groups (like the chlorophenyl moiety) enhances lipophilicity and may improve cellular uptake.
  • Hydroxypropyl Group : This functional group may contribute to increased solubility and bioavailability.

Case Studies

  • Synthesis and Evaluation : A series of pyrrolopyrimidine derivatives were synthesized and evaluated for their anticancer activity. The study reported that specific modifications led to enhanced selectivity for folate receptors in tumor cells .
  • Antimycobacterial Screening : Another study synthesized various pyrrolopyrimidine-triazole hybrids that showed promising results against Mycobacterium tuberculosis. The findings suggest that similar structural motifs in the target compound could yield comparable biological effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
Compound AAntimycobacterial0.78 µg/mL
Compound BAntitumor (KB cells)10 nM
Compound CAntitumor (IGROV1)15 nM
Compound DAntimycobacterial1.5 µg/mL

Comparison with Similar Compounds

Structural Variations Across Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs (data sourced from literature ):

Compound Name Position 4 Substituent Position 6 Substituent Molecular Weight Melting Point (°C) Notable Properties/Activity
Target Compound 4-Chlorophenyl 2-Hydroxypropyl Not reported Not reported Hypothesized balance of solubility/lipophilicity
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-... 2-Hydroxyphenyl 4-Methoxyphenyl Not reported ~220 FTIR: OH (3640 cm⁻¹), NH (3455 cm⁻¹)
4-(4-Hydroxyphenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-... 4-Hydroxyphenyl (Tetrahydrofuran-2-yl)methyl Not reported Not reported Safety: Requires strict handling (P201/P210)
4-(4-(Benzyloxy)phenyl)-6-(2-hydroxyethyl)-... 4-(Benzyloxy)phenyl 2-Hydroxyethyl 379.4 Not reported Molecular formula: C21H21N3O4
6-(2-(Cyclohex-1-en-1-yl)ethyl)-4-(3-fluorophenyl)-... 3-Fluorophenyl 2-(Cyclohex-1-en-1-yl)ethyl 355.4 Not reported Molecular formula: C20H22FN3O2

Key Observations

Substituent Effects on Solubility :

  • The 2-hydroxypropyl group in the target compound may confer higher solubility compared to shorter chains (e.g., 2-hydroxyethyl in ) due to increased hydrophilicity.
  • Bulky substituents like (tetrahydrofuran-2-yl)methyl or cyclohexenyl ethyl reduce solubility but enhance lipophilicity.

Electronic and Steric Influences: Electron-withdrawing groups (e.g., 4-chlorophenyl in the target vs. Fluorophenyl (in ) introduces both steric bulk and electronic effects, which may improve metabolic stability compared to chlorophenyl.

Biological Activity Insights: Analogs like were studied in 2D-QSAR models, suggesting activity in enzyme inhibition or receptor modulation. The target compound’s chlorophenyl group may enhance target selectivity due to its strong electron-withdrawing nature.

Research Implications

  • Pharmacokinetics : The hydroxypropyl group in the target compound could improve oral bioavailability compared to analogs with purely lipophilic substituents.
  • Structure-Activity Relationships (SAR) : Systematic substitution at positions 4 and 6 (e.g., varying aryl groups or alkyl chain lengths) is critical for optimizing potency and selectivity.
  • Synthetic Feasibility : High yields (e.g., 87% for ) suggest scalable routes for analogs, though the target compound’s synthesis may require optimization due to steric hindrance from hydroxypropyl.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:
The compound’s pyrrolo[3,4-d]pyrimidine core can be synthesized via cyclocondensation of substituted β-ketoesters with amidines or via Suzuki-Miyaura coupling for aryl group introduction (e.g., the 4-chlorophenyl moiety). For the 2-hydroxypropyl substituent, nucleophilic substitution or reductive amination may be employed . To optimize purity:

  • Use column chromatography with gradients (e.g., CHCl₃/MeOH 10:1 to 1:1) for intermediates .
  • Recrystallize from ethanol/water mixtures to remove polar impurities .
  • Monitor reaction progress via TLC (Rf values ≈0.17–0.48 in CHCl₃/MeOH systems) .

Basic: How should researchers characterize its structural and electronic properties?

Methodological Answer:

  • X-ray crystallography : Resolve the bicyclic core’s conformation (e.g., chair vs. boat) and hydrogen-bonding networks. Use synchrotron sources for high-resolution data (mean C–C bond deviation <0.006 Å) .
  • NMR : Assign protons using ¹H-¹H COSY and HSQC. The 2-hydroxypropyl group’s CH₂ and OH signals appear at δ ~3.6–4.2 and δ ~5.8 (exchangeable), respectively .
  • Computational analysis : Perform DFT (B3LYP/6-31G*) to map electron density, focusing on the dione moiety’s electrophilicity .

Advanced: How can conflicting biological activity data be resolved in kinase inhibition assays?

Methodological Answer:
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH). To address this:

  • Standardize assays : Use fixed ATP levels (e.g., 100 μM) and buffer (pH 7.4, 25 mM Tris) .
  • Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
  • Validate via orthogonal methods : Compare enzymatic inhibition with cellular assays (e.g., Western blot for phospho-targets) .

Advanced: What strategies improve metabolic stability without compromising potency?

Methodological Answer:

  • Modify the 2-hydroxypropyl group : Replace with a fluorinated alcohol (e.g., -CF₂CH₂OH) to reduce Phase I oxidation while retaining H-bonding capacity .
  • Introduce steric hindrance : Add methyl groups ortho to the 4-chlorophenyl ring to block CYP3A4-mediated metabolism .
  • Use prodrugs : Esterify the dione moiety to enhance permeability, with in vivo hydrolysis regenerating the active form .

Advanced: How can computational modeling guide SAR studies for this scaffold?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., EGFR, VEGFR). Prioritize residues forming π-π interactions with the chlorophenyl group .
  • QSAR models : Train on IC₅₀ data from analogs (e.g., 6-substituted pyrrolo[2,3-d]pyrimidines) to identify critical descriptors (e.g., logP, polar surface area) .
  • MD simulations : Assess conformational stability of the tetrahydro ring system over 100-ns trajectories to optimize rigidity .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Kinase inhibition : Use HTRF® kinase kits (e.g., EGFR T790M/L858R mutant) at 1–10 μM compound concentrations .
  • Cytotoxicity : Screen in HepG2 or MCF-7 cells via MTT assay (72-h exposure, IC₅₀ calculation via nonlinear regression) .
  • Solubility : Perform shake-flask method in PBS (pH 7.4) with HPLC quantification .

Advanced: How to design a mechanistic study for its antitumor activity?

Methodological Answer:

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators BAX/BCL-2) in treated vs. untreated cells .
  • Flow cytometry : Quantify cell-cycle arrest (G1/S phase) via PI staining and ROS generation via DCFH-DA .
  • In vivo validation : Use xenograft models (e.g., nude mice with HT-29 tumors) at 10–50 mg/kg doses, monitoring tumor volume and body weight .

Basic: What are critical stability considerations for long-term storage?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the dione moiety in aqueous buffers (t½ <24 h at pH 7.4). Store lyophilized at -80°C .
  • Light sensitivity : Protect from UV exposure using amber vials, as chlorophenyl groups may undergo photodegradation .

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